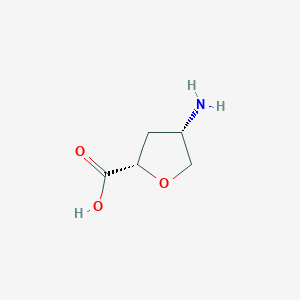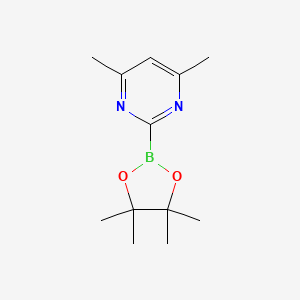
4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boron-containing heterocyclic compound It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a dioxaborolane group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation reaction, where a pyrimidine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The boron group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boron group can be oxidized to form boronic acids or esters.
Reduction Reactions: The pyrimidine ring can undergo reduction under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron reagent.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids/Esters: Formed through oxidation of the boron group.
Dihydropyrimidine Derivatives: Formed through reduction of the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Research: Used in the study of boron-containing compounds and their interactions with biological systems.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on the specific reaction or application. In cross-coupling reactions, the boron group acts as a nucleophile, forming a bond with an electrophilic aryl halide in the presence of a palladium catalyst . The pyrimidine ring can interact with various molecular targets, depending on its substitution pattern and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions in chemical reactions. The presence of both dimethyl groups and the dioxaborolane moiety provides distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H19BN2O2 |
|---|---|
Molekulargewicht |
234.10 g/mol |
IUPAC-Name |
4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-7-9(2)15-10(14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 |
InChI-Schlüssel |
DXKGAWFNFHIJFG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)

![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
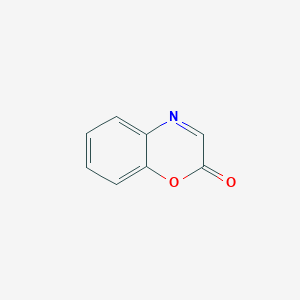
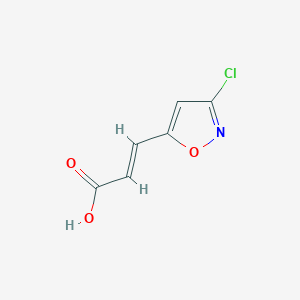
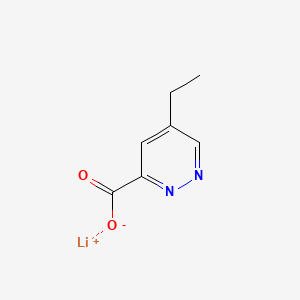
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
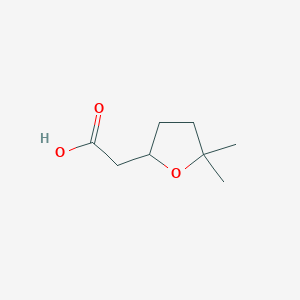
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
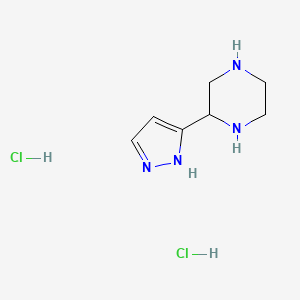
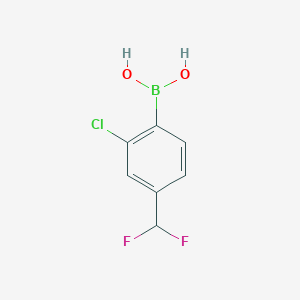
![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)
